molecular formula C8H9NaO3S B7949277 sodium;2,3-dimethylbenzenesulfonate

sodium;2,3-dimethylbenzenesulfonate

Cat. No.: B7949277
M. Wt: 208.21 g/mol
InChI Key: AUIXNZFZSGLHKP-UHFFFAOYSA-M
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Description

Sodium 2,3-dimethylbenzenesulfonate is an organic compound with the molecular formula C8H9NaO3S. It is a sodium salt derivative of 2,3-dimethylbenzenesulfonic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,3-dimethylbenzenesulfonate typically involves the sulfonation of 2,3-dimethylbenzene (o-xylene) with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction conditions usually require controlled temperatures to ensure the selective formation of the sulfonic acid derivative .

Industrial Production Methods: In industrial settings, the production of sodium 2,3-dimethylbenzenesulfonate is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The process involves the same basic steps of sulfonation and neutralization but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,3-dimethylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2,3-dimethylbenzenesulfonate finds applications in various fields:

Mechanism of Action

The mechanism by which sodium 2,3-dimethylbenzenesulfonate exerts its effects is primarily through its ability to act as a surfactant. It reduces the surface tension of aqueous solutions, thereby increasing the solubility of hydrophobic substances. This property is exploited in various applications, from industrial cleaning agents to pharmaceutical formulations .

Comparison with Similar Compounds

  • Sodium 2,4-dimethylbenzenesulfonate
  • Sodium 2,5-dimethylbenzenesulfonate
  • Sodium 2,6-dimethylbenzenesulfonate

Comparison: While these compounds share similar structural features, sodium 2,3-dimethylbenzenesulfonate is unique due to the specific positioning of the methyl groups on the benzene ring. This positioning affects its reactivity and solubility properties, making it more suitable for certain applications compared to its isomers .

Properties

IUPAC Name

sodium;2,3-dimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S.Na/c1-6-4-3-5-8(7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIXNZFZSGLHKP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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